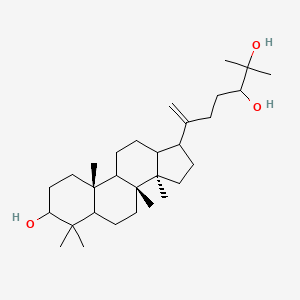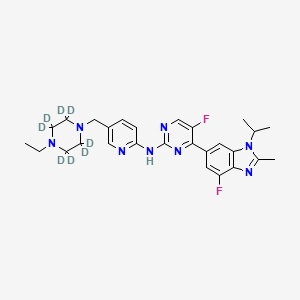
m-PEG16-Mal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-PEG16-Mal: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound connects two essential ligands necessary for the formation of PROTAC molecules, enabling selective protein degradation through the ubiquitin-proteasome system within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG16-Mal involves the conjugation of polyethylene glycol (PEG) with maleimide. The reaction typically occurs under mild conditions to prevent the degradation of the PEG chain. The maleimide group is introduced to the PEG chain through a reaction with maleic anhydride, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: m-PEG16-Mal can undergo substitution reactions where the maleimide group reacts with thiol groups on proteins or other molecules.
Addition Reactions: The maleimide group can also participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions:
Reagents: Common reagents include thiol-containing compounds and nucleophiles.
Conditions: Reactions typically occur under mild, aqueous conditions to maintain the integrity of the PEG chain.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a linker in the synthesis of PROTACs, which are small molecules designed to degrade specific proteins within cells.
Biology:
- Facilitates the study of protein-protein interactions and the role of specific proteins in cellular processes.
Medicine:
- Potential therapeutic applications in targeted protein degradation, offering a novel approach to treat diseases caused by aberrant protein function.
Industry:
Mecanismo De Acción
Mechanism: m-PEG16-Mal functions by connecting two ligands in PROTAC molecules. One ligand targets an E3 ubiquitin ligase, while the other targets the specific protein to be degraded. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Molecular Targets and Pathways:
Targets: E3 ubiquitin ligase and the specific protein of interest.
Pathways: Ubiquitin-proteasome pathway, which is responsible for the degradation of ubiquitinated proteins
Comparación Con Compuestos Similares
m-PEG12-Mal: A shorter PEG-based linker with similar properties but different chain length.
m-PEG24-Mal: A longer PEG-based linker, offering different solubility and stability characteristics.
Uniqueness: m-PEG16-Mal offers a balance between chain length and flexibility, making it suitable for a wide range of applications in PROTAC synthesis and other bioconjugation techniques .
Propiedades
Fórmula molecular |
C40H74N2O19 |
|---|---|
Peso molecular |
887.0 g/mol |
Nombre IUPAC |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C40H74N2O19/c1-46-8-9-48-12-13-50-16-17-52-20-21-54-24-25-56-28-29-58-32-33-60-36-37-61-35-34-59-31-30-57-27-26-55-23-22-53-19-18-51-15-14-49-11-10-47-7-5-41-38(43)4-6-42-39(44)2-3-40(42)45/h2-3H,4-37H2,1H3,(H,41,43) |
Clave InChI |
FKWHSTNULIKFMI-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


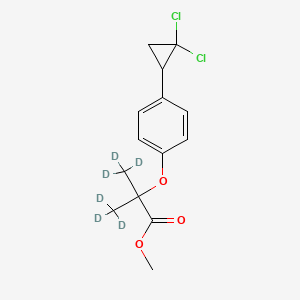
![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)


![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)


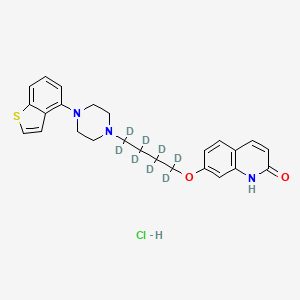
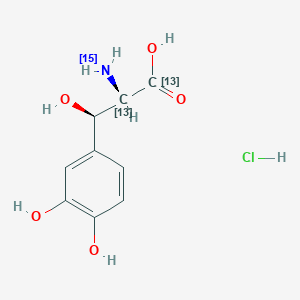
![(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]oxane-3,4,5-triol](/img/structure/B15144886.png)
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B15144890.png)
